Myroridin K(sub B)
Description
Myroridin K (sub B) is a naturally occurring peptide compound first identified as a potent inhibitor of phosphatidylinositol-specific phospholipase C (PtdInsPLC), an enzyme critical to growth factor signaling pathways . Its discovery in 1994 by Hill et al. highlighted its dual role in enzymatic inhibition (IC₅₀ = 8.3 µM) and antiproliferative activity against HT-29 human colon adenocarcinoma cells (IC₅₀ = 7.2 µM) . Notably, Myroridin K (sub B) has demonstrated in vivo antitumor properties, distinguishing it from other peptide inhibitors in its class. While its exact structural configuration remains under investigation, its biological activity has been extensively characterized in preclinical studies.
Properties
CAS No. |
74899-63-1 |
|---|---|
Molecular Formula |
C41H74N18O12 |
Molecular Weight |
1011.1 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2R)-5-amino-2-[[(2S,3R)-2-[[(2R)-5-amino-2-[[(2S,4S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)-4-hydroxypentanoyl]amino]pentanoyl]amino]-3-hydroxybutanoyl]amino]pentanoyl]amino]-5-(diaminomethylideneamino)-4-hydroxypentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C41H74N18O12/c1-20(60)31(59-34(66)27(7-3-13-43)54-35(67)28(16-23(62)18-52-40(47)48)56-32(64)25(44)5-4-14-51-39(45)46)37(69)55-26(6-2-12-42)33(65)57-29(17-24(63)19-53-41(49)50)36(68)58-30(38(70)71)15-21-8-10-22(61)11-9-21/h8-11,20,23-31,60-63H,2-7,12-19,42-44H2,1H3,(H,54,67)(H,55,69)(H,56,64)(H,57,65)(H,58,68)(H,59,66)(H,70,71)(H4,45,46,51)(H4,47,48,52)(H4,49,50,53)/t20-,23+,24?,25+,26-,27-,28+,29+,30-,31+/m1/s1 |
InChI Key |
QATCZNUORRNHKJ-NQMBLXEBSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@H](CCCN)C(=O)N[C@@H](CC(CN=C(N)N)O)C(=O)N[C@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H](CCCN)NC(=O)[C@H](C[C@@H](CN=C(N)N)O)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CCCN)C(=O)NC(CC(CN=C(N)N)O)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN)NC(=O)C(CC(CN=C(N)N)O)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Biological Activity
Myroridin K(sub B) is a naturally occurring compound with significant biological activity, particularly as a peptide inhibitor of phospholipid signaling pathways. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of diverse research findings.
Overview of Myroridin K(sub B)
Myroridin K(sub B) is classified as a peptide antibiotic derived from the fermentation of certain bacteria. It has garnered attention for its ability to inhibit specific phospholipase C (PLC) enzymes, which play crucial roles in cellular signaling processes. The compound has demonstrated notable antiproliferative effects against various cancer cell lines, making it a candidate for further pharmacological exploration.
Myroridin K(sub B) functions primarily as an inhibitor of phosphoinositide-specific phospholipase C (PtdInsPLC), which is involved in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol trisphosphate (IP3) and diacylglycerol (DAG). This pathway is critical for numerous cellular processes, including cell growth, differentiation, and apoptosis.
- IC50 Values : The inhibitory concentration (IC50) values for Myroridin K(sub B) have been reported at approximately 8.3 µM, indicating its potency relative to other known inhibitors like streptothricin B (6.7 µM) and edeine (16.1 µM) .
Antiproliferative Effects
Research has shown that Myroridin K(sub B) exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- HepG2 Cells : Myroridin K(sub B) has been studied for its effects on HepG2 liver cancer cells, where it induced apoptosis through mechanisms involving DNA damage and mitochondrial dysfunction .
- Other Cell Lines : Additional studies have indicated its effectiveness against breast cancer and leukemia cell lines, suggesting broad-spectrum antitumor activity.
Case Studies
-
Study on HepG2 Cells :
- Objective : To evaluate the apoptotic effects of Myroridin K(sub B).
- Methodology : HepG2 cells were treated with varying concentrations of Myroridin K(sub B), followed by assessments of cell viability and apoptosis markers.
- Findings : The treatment resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis, including cytochrome c release and activation of caspases.
-
In Vivo Studies :
- Objective : To assess the anticancer efficacy in animal models.
- Methodology : Tumor-bearing mice were administered Myroridin K(sub B), and tumor growth was monitored.
- Results : Significant reduction in tumor size was observed compared to control groups, supporting its potential as an anticancer agent.
Data Tables
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Myroridin K(sub B) | 8.3 | PtdInsPLC |
| Streptothricin B | 6.7 | PtdInsPLC |
| Edeine | 16.1 | PtdInsPLC |
Discussion
The biological activity of Myroridin K(sub B) highlights its potential as a therapeutic agent, particularly in oncology. Its mechanism as a phospholipase C inhibitor opens avenues for further research into its role in modulating cellular signaling pathways associated with cancer progression.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Myroridin K (sub B) belongs to a group of peptide inhibitors that target PtdInsPLC. This section compares its biochemical and pharmacological properties with two analogous compounds: Streptothricin B and Edeine (Table 1).
Table 1: Comparative Profile of Myroridin K (sub B) and Related Peptide Inhibitors
Enzymatic Inhibition Activity
- Myroridin K (sub B) : Exhibits moderate PtdInsPLC inhibition (IC₅₀ = 8.3 µM), slightly less potent than Streptothricin B (IC₅₀ = 6.7 µM) but significantly stronger than Edeine (IC₅₀ = 16.1 µM) .
- Streptothricin B : The most effective enzyme inhibitor in this group, suggesting a unique interaction with PtdInsPLC’s catalytic domain.
- Edeine : Weakest enzymatic inhibition, likely due to structural differences affecting target binding.
Antiproliferative Efficacy
- Myroridin K (sub B) : Demonstrates robust activity against HT-29 cells (IC₅₀ = 7.2 µM), though less potent than Streptothricin B (IC₅₀ = 3.9 µM) .
- Edeine : Reduced antiproliferative effects (IC₅₀ = 13.0 µM), possibly due to lower bioavailability or off-target effects.
In Vivo Antitumor Potential
- Myroridin K (sub B) : Unique among the three for its documented in vivo antitumor activity, which underscores its translational promise .
- Streptothricin B and Edeine: No in vivo data reported in the cited study, limiting their clinical applicability.
Research Findings and Mechanistic Insights
The antiproliferative effects of Myroridin K (sub B) are hypothesized to stem from PtdInsPLC inhibition, which disrupts phosphoinositide signaling pathways essential for cancer cell survival . In contrast, Streptothricin B’s superior enzymatic inhibition may involve irreversible binding to PtdInsPLC, while Edeine’s weaker performance suggests a need for structural optimization.
Key Observations:
Structure-Activity Relationship (SAR) : The peptide backbone of Myroridin K (sub B) likely enables selective interaction with PtdInsPLC, though exact residues responsible for activity remain uncharacterized.
Therapeutic Potential: Myroridin K (sub B)’s in vivo efficacy positions it as a lead candidate for anticancer drug development, whereas Streptothricin B’s toxicity profile requires further evaluation.
Q & A
Q. What experimental methods are recommended to confirm the structural identity and purity of Myroridin KB?
To validate the structure of Myroridin KB, use a combination of spectroscopic techniques such as nuclear magnetic resonance (NMR) for elucidating molecular geometry and mass spectrometry (MS) for molecular weight confirmation. Purity should be assessed via high-performance liquid chromatography (HPLC) with a minimum threshold of 95% purity . For novel derivatives, include X-ray crystallography or 2D-NMR (e.g., COSY, HSQC) to resolve stereochemical ambiguities. Always cross-reference with established databases like ChemSpider for known analogs .
Q. How can researchers design experiments to investigate the biosynthesis pathways of Myroridin KB in its native organism?
Employ isotopic labeling (e.g., <sup>13</sup>C or <sup>15</sup>N tracing) to track precursor incorporation into Myroridin KB. Combine this with gene knockout or silencing techniques (e.g., CRISPR-Cas9) to identify biosynthetic genes. Use LC-MS/MS to monitor intermediate metabolites and validate pathway hypotheses . Ensure controls include wild-type organisms and unlabeled precursors to rule out non-specific incorporation .
Q. What are the standard protocols for assessing the bioactivity of Myroridin KB in vitro?
Use dose-response assays (e.g., IC50 or EC50 measurements) in relevant cell lines, with triplicate technical replicates to ensure reproducibility. Include positive controls (e.g., known inhibitors) and solvent controls (e.g., DMSO) to normalize baseline activity. For cytotoxicity assessments, combine MTT or resazurin assays with microscopy to distinguish cytostatic vs. cytotoxic effects .
Advanced Research Questions
Q. How should researchers address contradictions in reported bioactivity data for Myroridin KB across different studies?
Conduct a meta-analysis of existing data to identify variables such as cell line specificity, assay conditions (e.g., serum concentration, incubation time), or compound stability. Replicate conflicting experiments under standardized conditions, and apply statistical models (e.g., mixed-effects regression) to isolate confounding factors . Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays) .
Q. What experimental design strategies optimize yield in Myroridin KB synthesis while minimizing byproducts?
Implement design of experiments (DoE) methodologies, such as response surface modeling, to evaluate critical parameters (e.g., temperature, catalyst concentration, reaction time). Use high-throughput screening to rapidly test combinatorial conditions. Characterize byproducts via tandem MS and refine purification protocols (e.g., gradient elution in flash chromatography) to isolate target compounds .
Q. How can computational models enhance the understanding of Myroridin KB's mechanism of action?
Perform molecular docking studies against hypothesized protein targets (e.g., using AutoDock Vina or Schrödinger Suite) to predict binding affinities. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For dynamic interactions, use molecular dynamics simulations (e.g., GROMACS) to assess conformational stability over time .
Q. What methodologies are suitable for comparative studies of Myroridin KB and its structural analogs?
Develop a structure-activity relationship (SAR) table listing analogs with modifications (e.g., hydroxylation, methylation) and corresponding bioactivity data. Use hierarchical clustering or principal component analysis (PCA) to identify critical functional groups. For in vivo comparisons, employ pharmacokinetic/pharmacodynamic (PK/PD) modeling to evaluate bioavailability and efficacy .
Data Analysis and Reporting Guidelines
Q. How should researchers present contradictory or inconclusive data in publications involving Myroridin KB?
Clearly demarcate confirmed results from unresolved anomalies in the "Results" and "Discussion" sections. Use supplemental tables to detail raw data distributions and statistical outliers. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize limitations and propose follow-up studies .
Q. What are the best practices for integrating large-scale omics data (e.g., transcriptomics, metabolomics) with Myroridin KB studies?
Use pathway enrichment tools (e.g., KEGG, Reactome) to map omics data onto biological processes. For integration, employ multi-omics platforms like MixOmics or WGCNA to identify co-regulated networks. Validate key nodes (e.g., differentially expressed genes) with qPCR or western blotting .
Q. How can researchers ensure reproducibility when publishing methodologies for Myroridin KB isolation or synthesis?
Provide step-by-step protocols in the "Experimental" section, including batch numbers for critical reagents (e.g., enzymes, solvents) and equipment calibration details. Deposit raw data (e.g., NMR spectra, chromatograms) in public repositories like Figshare or Zenodo. For complex procedures, include video supplements demonstrating key techniques .
Tables for Reference
Table 1: Key Spectroscopic Data for Myroridin KB
| Technique | Parameters | Reference Value |
|---|---|---|
| <sup>1</sup>H NMR | δ 6.82 (d, J=8.5 Hz, H-7) | |
| HR-MS | m/z 489.2012 [M+H]<sup>+</sup> | |
| HPLC Retention | 12.3 min (C18 column, 70% MeOH) |
Table 2: Common Pitfalls in Myroridin KB Bioactivity Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
